CAS registry number and structure for (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride
CAS registry number and structure for (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride
An In-Depth Technical Guide to (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into piperidine scaffolds offers a powerful tool to modulate key physicochemical and pharmacological properties, including basicity, metabolic stability, and binding affinity. This document, intended for researchers, medicinal chemists, and drug development professionals, details the compound's chemical identity, provides a representative synthetic pathway with mechanistic insights, outlines expected analytical characterization, discusses its application in modern drug design, and summarizes essential safety and handling protocols.
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold, appearing in a vast number of FDA-approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for interacting with biological targets. The introduction of fluorine, an element with unique properties such as high electronegativity and a small atomic radius, into this scaffold is a well-established strategy in medicinal chemistry to fine-tune molecular properties.[1][2]
Specifically, the placement of a fluorine atom can significantly lower the pKa of the piperidine nitrogen, which can be crucial for avoiding off-target effects (e.g., hERG channel binding) and improving oral bioavailability.[1] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby enhancing the pharmacokinetic profile of a drug candidate. The specific stereochemistry of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride provides a synthetically versatile chassis for the development of novel therapeutics, allowing for precise spatial orientation of pharmacophoric elements.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the foundation of its effective application in research and development.
CAS Registry Number : 2728726-78-9[3]
Chemical Name : (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride[3]
Molecular Formula : C₉H₁₉ClFNO⁺
Molecular Weight : 211.70 g/mol
Chemical Structure :
Figure 1: Chemical structure of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS RN | 2728726-78-9 | NextSDS[3] |
| Molecular Formula | C₉H₁₉ClFNO⁺ | Calculated |
| Molecular Weight | 211.70 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water, methanol | Typical for hydrochloride salts |
| InChIKey | AHSKJKSPFWUBFO-HTQZYQBOSA-N | PubChemLite[4] |
Representative Synthesis and Mechanistic Rationale
Synthetic Workflow Diagram
Figure 2: A representative synthetic workflow for the target compound.
Step-by-Step Protocol and Mechanistic Insights
Step 1 & 2: Electrophilic Fluorination of a Piperidinone Precursor
The synthesis logically commences with a protected piperidinone. The tert-butyloxycarbonyl (Boc) group is an excellent choice for the nitrogen protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
Protocol: To a solution of N-Boc-piperidin-3-one in anhydrous tetrahydrofuran (THF) at -78 °C, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate. This step is critical as it sets up the nucleophilic carbon for the subsequent fluorination. After a short stirring period, a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is added.[1] The reaction is allowed to slowly warm to room temperature.
-
Causality: The choice of a strong, hindered base like LDA ensures rapid and complete deprotonation to form the kinetic enolate, minimizing side reactions. NFSI is chosen for its reliability and efficiency in delivering an electrophilic fluorine atom ("F+").
Step 3: Diastereoselective Ketone Reduction
With the fluorine atom installed, the next critical step is the stereoselective reduction of the ketone to establish the desired (3R, 5R) stereochemistry.
-
Protocol: The crude fluorinated ketone is dissolved in an appropriate solvent like THF and cooled to -78 °C. A bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), is added slowly.
-
Causality: The steric bulk of L-Selectride® forces the hydride to approach the carbonyl from the less hindered face, leading to a high degree of diastereoselectivity. This is a common and effective strategy for controlling stereochemistry in cyclic systems.
Step 4: O-Alkylation via Williamson Ether Synthesis
This step introduces the tert-butoxy group.
-
Protocol: The resulting alcohol is treated with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) to form the alkoxide. Subsequently, tert-butyl bromide is added to the reaction mixture.
-
Causality: The strong base is required to deprotonate the secondary alcohol, forming a potent nucleophile. The subsequent SN2 reaction with tert-butyl bromide forms the desired ether linkage.
Step 5: Deprotection and Salt Formation
The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt.
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Protocol: The Boc-protected intermediate is dissolved in a solvent such as 1,4-dioxane or diethyl ether, and a solution of hydrogen chloride (HCl) in the same solvent is added. The product, (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride, typically precipitates from the solution and can be collected by filtration.[5]
-
Causality: The Boc group is labile under acidic conditions, readily cleaving to release the free amine. The presence of excess HCl ensures the protonation of the piperidine nitrogen, forming the stable and often crystalline hydrochloride salt, which simplifies purification and improves handling.
Spectroscopic Characterization and Structural Elucidation
Confirmation of the structure and assessment of purity are achieved through a combination of standard analytical techniques. The following data are representative of what would be expected for this compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for the piperidine ring protons. A characteristic singlet at ~1.3 ppm (9H) for the tert-butyl group. Protons adjacent to fluorine will show coupling (J-coupling). |
| ¹³C NMR | Signals for the piperidine ring carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant (~170-180 Hz). Signals for the quaternary and methyl carbons of the tert-butyl group.[6] |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons.[6][7] |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |
| Purity (HPLC) | >95% (typical for research-grade chemicals). |
Applications in Drug Discovery and Development
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value building block for the synthesis of complex molecules. Its utility stems from the specific arrangement of its functional groups.
Role as a Chiral Scaffold
The defined stereochemistry and orthogonal functionality (a secondary amine, a fluorine atom, and a protected hydroxyl group) make this molecule an ideal starting point for building complex molecular architectures. The amine serves as a handle for further derivatization, such as amide bond formation or reductive amination, to link the piperidine core to other parts of a target molecule.
Figure 3: The role of the title compound as a versatile synthetic scaffold.
Potential Therapeutic Areas
Fluorinated piperidine motifs are prevalent in molecules targeting a wide range of diseases. For instance, the cis-1,3-diamine configuration found in similar piperidines is crucial for RNA recognition, leading to the development of novel antibacterial agents that mimic aminoglycosides by targeting the bacterial ribosome.[8][9] The specific substitution pattern of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine could be explored for applications in:
-
Antibacterial Agents: As a synthetic mimetic of key pharmacophores that bind to bacterial rRNA.[8][9]
-
CNS-Active Agents: The modulation of pKa by the fluorine atom can be critical for achieving the desired brain penetration and target engagement for neurological disorders.
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted piperidine rings.[10]
Safety, Handling, and Storage
As a research chemical, (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride should be handled with appropriate care, following standard laboratory safety procedures. The hazard classifications are based on data for structurally similar compounds.[3][11]
Table 3: GHS Hazard Classifications
| Hazard Class | Category | Signal Word | Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302 + H312 + H332 |
| Skin Irritation | 2 | Warning | H315 |
| Eye Irritation | 2A | Warning | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][14]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]
Conclusion
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a valuable and versatile building block for modern drug discovery. Its well-defined stereochemistry and the strategic placement of a fluorine atom provide medicinal chemists with a powerful tool to optimize the properties of lead compounds. A robust understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
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PubChemLite. (3r,5r)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride.
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Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent. J. Am. Chem. Soc., 136(41), 14381–14384.
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